molecular formula C26H26N4O4S B12450090 2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide

2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B12450090
M. Wt: 490.6 g/mol
InChI Key: QBQUGLPRLHNIMR-UHFFFAOYSA-N
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Description

2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalazinone core and a dimethylsulfamoyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide involves multiple steps, typically starting with the preparation of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The introduction of the dimethylsulfamoyl group is usually carried out via sulfonation reactions, followed by the attachment of the acetamide moiety through acylation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target. For instance, in medicinal chemistry, it may act by inhibiting a key enzyme involved in disease progression.

Properties

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

2-[4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C26H26N4O4S/c1-17-8-7-9-20(14-17)27-24(31)16-30-26(32)22-11-6-5-10-21(22)25(28-30)19-13-12-18(2)23(15-19)35(33,34)29(3)4/h5-15H,16H2,1-4H3,(H,27,31)

InChI Key

QBQUGLPRLHNIMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)C)S(=O)(=O)N(C)C

Origin of Product

United States

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